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Dodecyl methyl sulfide

Cat. No.: B1585573
CAS No.: 3698-89-3
M. Wt: 216.43 g/mol
InChI Key: KJWHJDGMOQJLGF-UHFFFAOYSA-N
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Description

Current Status and Research Significance within Organosulfur Chemistry

Organosulfur compounds are a cornerstone of medicinal chemistry and materials science, known for their diverse biological activities and unique chemical properties. mdpi.com Within this broad class of molecules, dodecyl methyl sulfide (B99878) (also known as 1-(methylthio)dodecane) holds a particular niche. chemeo.comcymitquimica.com Its significance largely stems from its physical properties, which are a direct consequence of its molecular structure: a long dodecyl chain attached to a methyl sulfide group. cymitquimica.comchemicalbook.com

The primary research focus on dodecyl methyl sulfide has been its application as a low-odor alternative to volatile and malodorous short-chain sulfides, such as dimethyl sulfide (DMS). organic-chemistry.orgresearchgate.net This is a crucial development in the context of "green chemistry," an area of chemical research aimed at designing products and processes that minimize the use and generation of hazardous substances. researchgate.net The low volatility of this compound, attributed to its higher molecular weight and long alkyl chain, directly addresses the issue of noxious odors commonly associated with organosulfur reagents. organic-chemistry.org

Recent studies have also explored the role of this compound in the photochemical aerobic oxidation of sulfides to sulfoxides. rsc.org In these light-driven reactions, this compound serves as a representative dialkyl sulfide substrate to investigate reaction mechanisms, such as whether the oxidation proceeds via a singlet oxygen or a sulfide radical cation pathway. rsc.org These fundamental studies are vital for developing more sustainable and selective oxidation methods. rsc.org

Furthermore, the broader class of organosulfur compounds, including sulfides, is being investigated for their role in the synthesis and surface chemistry of quantum dots, highlighting the material science applications of these molecules. acs.org While not the primary focus, the fundamental understanding of the behavior of alkyl sulfides like this compound contributes to this field.

Evolution of this compound's Role in Synthetic Chemistry

The application of this compound in synthetic chemistry has seen a notable evolution, primarily centered on its use as a reagent in important oxidation reactions.

A significant breakthrough was the development of odorless versions of the Corey-Kim and Swern oxidations, two widely used methods for converting alcohols to aldehydes and ketones. organic-chemistry.orgresearchgate.net Traditionally, these reactions utilize dimethyl sulfide (DMS), which, upon reaction, produces the notoriously foul-smelling dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Research led by Ohsugi and colleagues demonstrated that this compound can effectively replace DMS in these protocols. organic-chemistry.org The resulting dodecyl methyl sulfoxide is odorless, significantly improving the laboratory environment and aligning with the principles of green chemistry. organic-chemistry.orgchemdad.com These modified oxidation reactions have been shown to be effective for a variety of alcohols, yielding the desired carbonyl compounds in high yields. organic-chemistry.org

Beyond its role as a DMS substitute, this compound and its derivatives are also being explored in other areas of synthetic methodology. For instance, in nickel-catalyzed cross-coupling reactions, didodecylmethylsulfonium triflate, a derivative of this compound, has been used to study the mechanism of C–S bond cleavage. kyoto-u.ac.jp These experiments help in understanding the role of additives, such as cyclohexanethiol, in promoting the reaction and improving the yield of the desired arylated products. kyoto-u.ac.jp

The synthesis of this compound itself is straightforward, often involving the reaction of 1-bromododecane (B92323) with dimethyl disulfide, making it an accessible reagent for synthetic chemists. chemicalbook.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C13H28S
Molecular Weight 216.43 g/mol
Melting Point -2°C (lit.)
Boiling Point 110 °C/0.2 mmHg (lit.)
Density 0.816 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4610 (lit.)

This table contains data sourced from references chemicalbook.comsigmaaldrich.comfishersci.com.

Applications of this compound in Oxidation Reactions

Reaction Role of this compound Advantage
Corey-Kim Oxidation Odorless substitute for dimethyl sulfide Eliminates foul odor, improves laboratory conditions.
Swern Oxidation Precursor to the odorless dodecyl methyl sulfoxide Provides an odorless alternative to dimethyl sulfoxide.
Photochemical Aerobic Oxidation Substrate for mechanistic studies Helps in understanding the reaction pathways of dialkyl sulfide oxidation.

This table contains data sourced from references organic-chemistry.orgresearchgate.netrsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28S B1585573 Dodecyl methyl sulfide CAS No. 3698-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyldodecane
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InChI

InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KJWHJDGMOQJLGF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H28S
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DSSTOX Substance ID

DTXSID2044929
Record name 1-(Methylsulfanyl)dodecane
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Molecular Weight

216.43 g/mol
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Physical Description

Liquid
Record name Dodecane, 1-(methylthio)-
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CAS No.

3698-89-3
Record name 1-(Methylthio)dodecane
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Record name 1-(Methylsulfanyl)dodecane
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Record name Dodecyl methyl sulfide
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Record name Dodecane, 1-(methylthio)-
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Record name 1-(Methylsulfanyl)dodecane
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Record name Dodecyl methyl sulphide
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Record name 1-(METHYLSULFANYL)DODECANE
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Advanced Synthetic Methodologies and Chemical Preparations

Contemporary Approaches to Dodecyl Methyl Sulfide (B99878) Synthesis

Dodecyl methyl sulfide is a long-chain thioether noted for its high boiling point and lack of offensive smell, properties attributed to its low volatility. organic-chemistry.org These characteristics make it an excellent, environmentally benign alternative to dimethyl sulfide in widely used chemical reactions. researchgate.net Contemporary synthesis generally involves nucleophilic substitution reactions where a dodecyl group is combined with a methyl sulfide moiety or vice versa.

One common and efficient method involves the S-alkylation of 1-dodecanethiol. In this approach, the thiol is treated with a methylating agent, such as iodomethane, in the presence of a base to yield the final product. chemicalbook.com Another route involves the reaction of a dodecyl halide, like 1-bromododecane (B92323), with a methylthiolating agent. For instance, reacting 1-bromododecane with dimethyl disulfide in the presence of a reducing agent and a phase-transfer catalyst can produce this compound in high yield. chemicalbook.com

The development of this compound has been a significant step in green chemistry, particularly for improving classic oxidation reactions. organic-chemistry.org Researchers have focused on its synthesis to replace dimethyl sulfide in the Corey-Kim and Swern oxidations, thereby eliminating the pungent odor typically associated with these transformations and creating better laboratory and industrial conditions. organic-chemistry.orgresearchgate.net

Table 1: Selected Synthetic Routes to this compound

Starting Material 1 Starting Material 2 Reagents/Conditions Yield Reference
1-Dodecanethiol Iodomethane Base Not specified chemicalbook.com
1-Bromododecane Dimethyl disulfide Sodium hydroxide, Aminoiminomethanesulfinic acid, Cetyltrimethylammonium chloride in THF/water; Heating 83% chemicalbook.com

Preparation and Characterization of this compound Complexes and Derivatives

This compound serves as an effective carrier for borane (B79455) (BH₃), forming a stable and odorless liquid adduct. researchgate.netcardiff.ac.uk The synthesis of the this compound-borane adduct (Dod-S-Me•BH₃) is achieved by passing diborane (B8814927) (B₂H₆) gas through the neat liquid sulfide. cardiff.ac.uk The resulting complex is a highly reactive, yet stable, liquid that can be used as a hydroborating agent. researchgate.net

The complexing ability of sulfides towards borane is a well-studied phenomenon, with dialkyl sulfides forming stable adducts that are valuable reagents in organic synthesis. researchgate.net The this compound-borane adduct combines the high reactivity of borane-dimethyl sulfide (BMS) with the practical advantages of being odorless and less volatile. cardiff.ac.ukcardiff.ac.uk

Research has shown that these adducts are highly efficient. For example, the hydroboration of 1-octene (B94956) using the this compound-borane adduct can be completed in just 15 minutes at room temperature. researchgate.net The stability and reactivity of such adducts are crucial for their application in multi-step syntheses where controlled delivery of the borane moiety is required. nih.govresearchgate.net

Table 2: Properties of this compound-Borane Adduct

Property Description Reference
Physical State Liquid researchgate.net
Odor Mild / Odorless researchgate.netcardiff.ac.uk
Synthesis Treatment of this compound with diborane (B₂H₆) cardiff.ac.uk
Reactivity Highly reactive hydroborating agent researchgate.net

| Stability | Stable liquid adduct | researchgate.net |

While this compound itself is not typically used as a monomer for polymerization, it is a structural analog for repeating units in poly(alkylene sulfide)s. These polymers, which feature sulfide linkages in their backbones, are of interest for various applications, including as recyclable, polymer-supported reagents. cardiff.ac.uk

The synthesis of poly(alkylene sulfide)s can be achieved through methods like the ring-opening polymerization of cyclic sulfides (thiiranes) or the polycondensation of dihaloalkanes with sulfide sources. nih.gov For example, poly(trimethylene sulfide) can be synthesized and subsequently loaded with borane to create a solid, polymeric borane adduct. cardiff.ac.uk This polymeric reagent offers similar advantages to the this compound-borane adduct—namely, a lack of odor and high borane concentration—but with the added benefit of being a solid support that can be easily recovered and recycled. cardiff.ac.uk

Another modern approach to synthesizing sulfur-rich polymers is inverse vulcanization, where elemental sulfur is copolymerized with a vinylic cross-linker. rsc.org This method allows for the creation of high-sulfur-content polymers with tunable properties. The characterization of these poly(alkylene sulfide) analogs involves spectroscopic techniques like NMR and FTIR, as well as thermal analysis (TGA and DSC) to determine their structure and properties. nih.govrsc.org The study of these polymer analogs provides insight into the behavior of sulfide functionalities in macromolecular structures and their potential as advanced materials. cardiff.ac.ukacs.org

Elucidation of Reactivity and Reaction Mechanisms

Oxidative Transformations of Dodecyl Methyl sulfide (B99878)

The oxidation of dodecyl methyl sulfide, a dialkyl sulfide, serves as a model for understanding the broader reactivity of this class of compounds. rsc.org Research has explored various methods to achieve this transformation, with a significant focus on environmentally benign photochemical aerobic oxidation. rsc.orgrsc.org

Photochemical methods, utilizing light as an energy source, offer a sustainable approach to the oxidation of sulfides. rsc.org These processes often employ atmospheric oxygen as the oxidant, further enhancing their green credentials. dntb.gov.ua In the context of this compound, mechanistic studies have been performed to distinguish the pathways involved under different conditions. rsc.orgrsc.org

One of the primary mechanisms in the photochemical aerobic oxidation of sulfides involves singlet oxygen (¹O₂). rsc.org This highly reactive form of oxygen can be generated through energy transfer from a photosensitizer. rsc.orgresearchgate.net In the case of this compound, it has been identified that under photocatalyst-free conditions at 370 nm irradiation, the oxidation predominantly occurs via a singlet oxygen pathway. rsc.org The process involves the excited sulfide transferring energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen. rsc.org This singlet oxygen then reacts with a ground-state this compound molecule to form the corresponding sulfoxide (B87167). rsc.orgrsc.org The involvement of singlet oxygen is supported by quenching experiments. For instance, the presence of singlet oxygen quenchers like DABCO or sodium azide (B81097) suppresses the photooxygenation of this compound. rsc.org

The reaction between singlet oxygen and a sulfide, such as this compound, is proposed to proceed through a persulfoxide intermediate (R₂S⁺-OO⁻). researchgate.netacs.orgacs.orgnih.gov This intermediate is a key species in the photooxidation process. researchgate.netacs.org The persulfoxide can then react with a second molecule of the sulfide to yield two molecules of the sulfoxide product. rsc.org This pathway highlights the dual role of the sulfide, acting as both a reactant with singlet oxygen and a reagent in the reduction of the persulfoxide intermediate. The persulfoxide is described as a weakly bound species that can be considered a resonance hybrid of zwitterionic and diradical structures. researchgate.netacs.orgacs.orgnih.gov

The wavelength of irradiation plays a critical role in determining the operative mechanistic pathway in the photochemical aerobic oxidation of this compound. rsc.orgrsc.org Studies have shown that different irradiation sources can favor different mechanisms. rsc.org For instance, a catalyst-free protocol for the oxidation of this compound is effective under 370 nm irradiation, proceeding through the aforementioned singlet oxygen pathway. rsc.orgrsc.org In contrast, at higher wavelengths, the addition of a photocatalyst, such as anthraquinone (B42736), becomes crucial for the reaction to progress efficiently. rsc.orgthieme-connect.dethieme-connect.com When anthraquinone is used as a photocatalyst under 427 nm irradiation or with CFL lamps, the singlet oxygen pathway is also found to be the dominant mechanism for the oxidation of this compound. rsc.orgrsc.org

The table below summarizes the effect of wavelength and catalyst on the oxidation of this compound.

Irradiation WavelengthCatalystDominant Mechanistic PathwayReference
370 nmNoneSinglet Oxygen rsc.orgrsc.org
427 nm / CFLAnthraquinoneSinglet Oxygen rsc.orgrsc.org

In sensitized oxidation, a photocatalyst absorbs light and then initiates the oxidation of the substrate. For this compound, anthraquinone has been utilized as an effective photosensitizer. rsc.org The mechanism in the presence of anthraquinone under 427 nm irradiation or CFL lamps predominantly follows a singlet oxygen pathway. rsc.orgrsc.org The excited triplet state of anthraquinone, formed upon irradiation, transfers its energy to molecular oxygen to generate singlet oxygen. rsc.org This singlet oxygen then oxidizes the this compound. Evidence for this mechanism comes from quenching studies, where the reaction is suppressed by singlet oxygen quenchers but is not significantly affected by single electron transfer (SET) quenchers like 1,4-dimethoxybenzene (B90301) (DMB). rsc.org This indicates that for dialkyl sulfides like this compound, the energy transfer mechanism to produce singlet oxygen is the major pathway in these sensitized reactions. rsc.org Co-oxidation experiments with thioanisoles, where this compound is oxidized to its corresponding sulfoxide and sulfone, further support the involvement of a persulfoxide intermediate in the sensitized oxidation process. conicet.gov.ar

While photochemical oxidation has been a primary focus, other catalyzed oxidation reactions of sulfides are also subjects of study. Generally, two main mechanistic pathways are considered for the aerobic oxidation of sulfides: one involving singlet oxygen and the other involving a single electron transfer (SET) event. rsc.org In the SET mechanism, an excited photocatalyst accepts an electron from the sulfide, forming a sulfide radical cation. rsc.org This radical cation can then react with superoxide (B77818) radical anion or triplet state oxygen to form the sulfoxide. rsc.org However, for this compound (a dialkyl sulfide), fluorescence quenching experiments with excited anthraquinone did not show any quenching, suggesting that the SET pathway is not significant under these conditions. rsc.org This is in contrast to diaryl sulfides like diphenyl sulfide, which do quench the excited anthraquinone, indicating a potential for the SET mechanism to be operative for different classes of sulfides. rsc.org Therefore, for this compound, the catalyzed oxidation predominantly proceeds via the singlet oxygen pathway. rsc.orgrsc.org

Carbon-Sulfur Bond Cleavage Dynamics

The cleavage of the carbon-sulfur (C-S) bond in this compound can proceed through several distinct mechanistic pathways, each influenced by specific reaction conditions such as heat, light, or the presence of chemical reagents.

Homolytic bond cleavage, or homolysis, involves the dissociation of a chemical bond where each resulting fragment retains one of the original bonding electrons, leading to the formation of two radicals. wikipedia.orgpressbooks.pub This process requires an input of energy, typically from heat or ultraviolet light, equal to the bond dissociation energy (BDE) of the bond being broken. wikipedia.orgchemistrysteps.comlibretexts.org The BDE is a measure of bond strength and is defined as the standard enthalpy change required to break a bond by homolysis. wikipedia.orgwikipedia.org

For this compound (CH₃-S-C₁₂H₂₅), homolytic cleavage can occur at either the Methyl-Sulfur (CH₃-S) bond or the Dodecyl-Sulfur (C₁₂H₂₅-S) bond:

Cleavage of the CH₃-S bond: This would yield a methyl radical (•CH₃) and a dodecylthiyl radical (•S-C₁₂H₂₅).

Cleavage of the S-C₁₂H₂₅ bond: This would produce a dodecyl radical (•C₁₂H₂₅) and a methylthiyl radical (•S-CH₃).

The cleavage of C-S bonds can be facilitated by transition metals, a process of significant industrial relevance, particularly in the hydrodesulfurization (HDS) of fossil fuels. nih.govresearchgate.net This process removes sulfur-containing compounds from crude oil using catalysts often based on molybdenum with cobalt promoters. nih.gov Homogeneous transition metal complexes have also been studied extensively to understand the fundamental mechanisms of C-S bond activation. rsc.org

For an alkyl sulfide like this compound, a common mechanism involves the oxidative addition of the C-S bond to a low-valent transition-metal center (M). This process involves the insertion of the metal into the C-S bond, forming a new complex with metal-carbon and metal-sulfur bonds. This activation weakens the original C-S bond, facilitating its subsequent cleavage. Various transition metals, including palladium, nickel, copper, iron, and rhodium, have been shown to mediate the desulfurization of organosulfur compounds. nih.govlnpu.edu.cnacs.org The thiophilic nature of many metal ions makes them effective in interacting with the sulfur atom of the sulfide, initiating the cleavage process. researchgate.net

Carbon-sulfur bonds can also be cleaved through processes initiated by electron transfer. Single electron transfer (SET) from a sulfide can be induced electrochemically or photochemically, often using a photoredox catalyst. This one-electron oxidation of the thioether generates a radical cation. unipr.it

In the case of this compound, the formation of the radical cation [CH₃-S-C₁₂H₂₅]•+ weakens the C-S bond. This weakening can lead to mesolytic cleavage of the C-S bond, resulting in the formation of a carbocation and a thiyl radical. unipr.it This strategy has been harnessed to generate reactive carbocation intermediates under neutral conditions for use in further chemical synthesis. unipr.it The generation of a sulfur radical via SET oxidation of a thiol at an anode is a key step in certain electrochemical C-S bond formation reactions, illustrating the principle of electron transfer initiating sulfur-centered reactivity. researchgate.net

Participation in Named Organic Reactions

This compound serves as a key reagent in odorless modifications of classic oxidation reactions, replacing its volatile and malodorous analogue, dimethyl sulfide (DMS).

The Corey-Kim oxidation converts primary and secondary alcohols into aldehydes and ketones, respectively. The classic protocol uses N-chlorosuccinimide (NCS), dimethyl sulfide (DMS), and a base like triethylamine (B128534) (Et₃N). youtube.comnrochemistry.com To circumvent the issue of the foul odor of DMS, this compound is often used as a substitute. youtube.comnrochemistry.comorganic-chemistry.orgwikipedia.org

The mechanism proceeds through several key steps:

Formation of the Electrophilic Sulfur Reagent: this compound reacts with N-chlorosuccinimide (NCS) to form an electrophilic sulfonium (B1226848) salt, S,S-dodecylmethylsuccinimidosulfonium chloride. This is the active species that reacts with the alcohol. youtube.comnrochemistry.com

Formation of the Alkoxysulfonium Salt: The alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of the intermediate, displacing succinimide. This forms an alkoxysulfonium salt. youtube.comnrochemistry.com

Deprotonation and Product Formation: A hindered base, typically triethylamine, deprotonates the carbon adjacent to the oxygen atom. The resulting intermediate collapses, yielding the desired aldehyde or ketone, this compound, and triethylammonium (B8662869) chloride. youtube.comnrochemistry.com

The use of the long-chain this compound makes the sulfide byproduct non-volatile, thus rendering the procedure odorless. semanticscholar.orgresearchgate.net

Reagent/ProductClassic Corey-KimOdorless Corey-Kim
Sulfide Reagent Dimethyl sulfide (DMS)This compound
Sulfide Byproduct Dimethyl sulfide (volatile, malodorous)This compound (non-volatile, odorless)
Active Intermediate Dimethylchlorosulfonium ionDodecylmethylchlorosulfonium ion analog

The Swern oxidation is another widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones. The standard reaction employs dimethyl sulfoxide (DMSO), an activating agent like oxalyl chloride, and a hindered organic base such as triethylamine. organic-chemistry.orgmissouri.edu A significant drawback is the production of the volatile and unpleasant-smelling dimethyl sulfide. organic-chemistry.org

An odorless version of the Swern oxidation utilizes dodecyl methyl sulfoxide (the oxidized form of this compound) in place of DMSO. organic-chemistry.orgmissouri.eduadichemistry.com The mechanism is analogous to the traditional Swern oxidation:

Activation of the Sulfoxide: Dodecyl methyl sulfoxide reacts with oxalyl chloride at low temperatures (e.g., -78 °C). This reaction forms an electrophilic chloro(dodecylmethyl)sulfonium chloride intermediate, which is highly reactive. missouri.eduadichemistry.com

Reaction with Alcohol: The primary or secondary alcohol adds to the electrophilic sulfur atom, displacing the chloride ion and forming a key alkoxysulfonium salt. adichemistry.com

Ylide Formation and Elimination: The addition of at least two equivalents of a hindered base (e.g., triethylamine) first neutralizes the HCl produced and then deprotonates the alkoxysulfonium salt to form a sulfur ylide. adichemistry.com This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, which rapidly fragments to produce the final carbonyl compound (aldehyde or ketone), non-volatile this compound, and triethylammonium chloride. adichemistry.com

Reagent/ProductClassic SwernOdorless Swern
Sulfoxide Reagent Dimethyl sulfoxide (DMSO)Dodecyl methyl sulfoxide
Sulfide Byproduct Dimethyl sulfide (volatile, malodorous)This compound (non-volatile, odorless)
Activating Agent Oxalyl Chloride (or other)Oxalyl Chloride (or other)

This modification allows for the benefits of the Swern oxidation—mild conditions and high yields—without the associated problem of noxious odors. researchgate.netadichemistry.com

Applications in Advanced Organic Synthesis and Catalysis

Development of Odorless Reagents in Oxidation Protocols

A major drawback of several classical oxidation reactions is their reliance on dimethyl sulfide (B99878) (DMS) or its corresponding sulfoxide (B87167), which are notorious for their potent and unpleasant odors. sci-hub.semissouri.edu The volatility of DMS (boiling point 36-37°C) contributes to its pervasive smell, and its industrial use is often regulated by offensive odor control laws. sci-hub.semanavchem.com The development of dodecyl methyl sulfide, an odorless long-chain alternative, represents a significant advancement in mitigating these issues. sci-hub.se Its lack of odor is attributed to its much lower volatility. organic-chemistry.org

The Corey-Kim oxidation provides a mild method for converting primary and secondary alcohols into aldehydes and ketones, respectively, using a complex formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS). nrochemistry.comorganic-chemistry.org However, the process generates stoichiometric amounts of the foul-smelling DMS as a byproduct. sci-hub.se

Research led by Shin-ichi Ohsugi and colleagues demonstrated that this compound (Dod-S-Me) is an effective and odorless substitute for DMS in this protocol. sci-hub.seorganic-chemistry.org In this modified procedure, the reactive sulfonium (B1226848) salt is generated from Dod-S-Me and NCS. The subsequent reaction with an alcohol, followed by the addition of a base like triethylamine (B128534), yields the desired carbonyl compound and the odorless this compound. sci-hub.senrochemistry.com Optimized reaction conditions have been developed, affording high yields of the oxidized products. sci-hub.se

Substrate (Alcohol)SolventYield of Product (Carbonyl)Citation
BenzhydrolToluene (B28343)99% sci-hub.se
BenzhydrolAcetone99% sci-hub.se
1-DodecanolToluene96% sci-hub.se
Cinnamyl alcoholToluene95% sci-hub.se
2-ThiophenemethanolTetrahydrofuran (THF)99% sci-hub.se

This table presents selected research findings on the Corey-Kim oxidation using this compound as a dimethyl sulfide alternative.

The Swern oxidation is another widely used method for the mild oxidation of alcohols, traditionally employing dimethyl sulfoxide (DMSO), an activator such as oxalyl chloride, and a hindered organic base. missouri.edu This reaction also produces the malodorous dimethyl sulfide byproduct. missouri.edu

To create an odorless version of the Swern oxidation, researchers developed a strategy using dodecyl methyl sulfoxide, which can be prepared by the oxidation of this compound. sci-hub.sesigmaaldrich.com When used in the Swern protocol, dodecyl methyl sulfoxide is reduced to the odorless this compound, which can be recovered and re-oxidized for future use. sci-hub.se This recyclable approach avoids the generation of volatile, foul-smelling sulfur compounds and has proven effective for the oxidation of a range of alcohols to their corresponding aldehydes and ketones in high yields. sci-hub.sesigmaaldrich.com

Substrate (Alcohol)Yield of Product (Carbonyl)Citation
Benzhydrol99% sci-hub.se
1-Dodecanol98% sci-hub.se
Geraniol98% sci-hub.se
Mandelic acid96% sci-hub.se

This table showcases the efficiency of the odorless Swern oxidation using dodecyl methyl sulfoxide.

The substitution of dimethyl sulfide and dimethyl sulfoxide with this compound and its sulfoxide aligns with several core principles of green chemistry. researchgate.netorganic-chemistry.org The primary contribution is the prevention of pollution by eliminating the use and generation of a hazardous, malodorous substance. sci-hub.seacs.org This enhances laboratory safety and reduces the physical stress on researchers. sci-hub.se

Furthermore, the development of these odorless protocols has included the successful use of more common and less hazardous solvents, such as toluene and acetone, as alternatives to the traditionally used dichloromethane. sci-hub.seorganic-chemistry.orgresearchgate.net This adheres to the principle of using "Safer Solvents and Auxiliaries." acs.org The ability to recover and reuse the this compound byproduct from the Swern oxidation also improves the atom economy and reduces waste, further strengthening the green credentials of the methodology. sci-hub.seacs.org

Employment as a Borane (B79455) Carrier in Reductions and Hydroborations

Borane (BH₃) is a powerful and selective reducing agent, but its gaseous nature makes it difficult to handle. It is therefore commonly used as a stable complex with a carrier molecule, most notably dimethyl sulfide, forming the borane-dimethyl sulfide complex (BMS). While effective, BMS possesses the characteristic unpleasant odor of its sulfide component.

To address this, this compound has been developed as an efficient and odorless borane carrier. organic-chemistry.org Dod-S-Me forms a stable complex with borane, referred to as DodBMS. organic-chemistry.org This complex has demonstrated high efficiency in hydroboration and reduction reactions, providing high yields of the desired products. organic-chemistry.orgresearchgate.net A significant advantage of this system is that the this compound carrier can be recovered quantitatively after the reaction is complete, allowing for its reuse. organic-chemistry.org This recyclability, combined with its odorless nature and stability, makes DodBMS an environmentally friendly and practical alternative to traditional borane carriers for both academic and industrial applications. organic-chemistry.org

Reaction TypeSubstrateProductYieldCitation
Hydroboration1-Octene (B94956)1-Octanol99% organic-chemistry.org
HydroborationStyrene2-Phenylethanol99% organic-chemistry.org
ReductionAcetophenone1-Phenylethanol99% organic-chemistry.org
Reduction2-Heptanone2-Heptanol99% organic-chemistry.org

This table summarizes the high efficiency of the this compound-borane complex (DodBMS) in representative reactions.

Explorations in New Catalytic Systems

Beyond its role as a reagent substitute or carrier, this compound is being explored as a key component in the formulation of new catalytic systems. One notable example is its use in creating a liquefied anhydrous aluminum chloride catalyst. google.com Anhydrous aluminum chloride is a powerful Lewis acid catalyst but its solid nature can limit its application.

A patented method describes using dodecyl sulfide, a byproduct from the synthesis of tert-dodecanethiol, as a raw material to dissolve and form a complex with aluminum trichloride. google.com This creates a liquid, acidic catalyst that is easy to handle. The system's catalytic activity is further enhanced by the addition of condensed ring aromatic hydrocarbons. google.com This novel catalyst has been successfully applied to the synthesis of tert-dodecanethiol from the reaction of dodecene and hydrogen sulfide under mild conditions (normal temperature and pressure), demonstrating high catalytic activity and selectivity of over 98%. google.com This application showcases the potential of dodecyl sulfide to act as a crucial medium and complexing agent in the design of next-generation industrial catalysts. google.com

Interfacial Chemistry and Separation Science Research

Potential Role in Solvent Extraction Systems

Solvent extraction is a crucial technology in hydrometallurgy for the separation and purification of metals. mdpi.com The process relies on an extractant, a compound that selectively complexes with a target metal ion in an aqueous phase and carries it into an immiscible organic phase. The efficacy of an extractant is often determined by its molecular structure, typically comprising a hydrophobic part to ensure solubility in the organic solvent and a functional group that acts as a ligand to coordinate with the metal ion. uctm.edu

Sulfur-containing compounds are a well-established class of extractants, particularly for soft or borderline metal ions due to the affinity of sulfur for these metals. acs.org Reagents like alkyl thioureas and phosphine (B1218219) sulfides are used in various metal recovery processes. acs.org For instance, the leaching of sulfide (B99878) concentrates is a key step in base metal hydrometallurgy. tandfonline.com

Dodecyl methyl sulfide possesses the characteristic structural features of a potential extractant:

A long C12 alkyl (dodecyl) chain: This provides the necessary hydrophobicity to make the molecule and its potential metal complex soluble in an organic solvent.

A sulfide functional group: The sulfur atom in the thioether group has lone pairs of electrons that can coordinate with metal ions, making it a potential ligand for metal extraction.

While the structure of this compound is theoretically suitable for a role in solvent extraction, extensive research detailing its specific application and efficiency as a primary extractant for metal recovery is not widely documented in publicly available literature. However, the principles of using sulfur-based reagents are well-known. Research on similar long-chain sulfur compounds demonstrates their effectiveness.

To illustrate the principle of using such compounds in solvent extraction, the table below shows the performance of other sulfur-containing extractants.

Extractant CompoundTarget Metal(s)Aqueous MediumKey Finding
Dodecylthiourea (DTH)Au(III), Ag(I)HCl and HNO₃Demonstrated high selectivity for gold and silver against copper and iron.
Triisobutylphosphine sulfideAu(III), Ag(I)HCl and HNO₃Showed very fast extraction kinetics, with equilibrium reached in under 3 minutes.
N-hydroxy-2-(octylthio)acetamide (OTHA)Cassiterite (Tin Ore)Flotation SystemThe thioether group significantly improved the metal-anchoring capability and flotation recovery compared to a thioether-free analogue. researchgate.net

This table presents data for related sulfur-containing compounds to exemplify the potential application area for molecules like this compound, as direct research data on this compound in this context is limited.

Analysis of Interfacial Phenomena in Multiphase Systems

Interfacial phenomena govern the behavior of multiphase systems, such as oil-water emulsions, foams, and dispersions. researchgate.net The key players in these systems are often surface-active agents, or surfactants, which are amphiphilic molecules that adsorb at the boundary (interface) between two immiscible phases. mdpi.com This adsorption lowers the interfacial tension, which is the excess energy at the interface, thereby facilitating the formation and stabilization of the mixture. acs.org

This compound is structurally an amphiphile, consisting of:

A non-polar (hydrophobic) tail: The 12-carbon dodecyl group.

A polar (hydrophilic) head: The methyl sulfide group.

This structure allows the molecule to align itself at an oil-water or air-water interface, with the hydrophobic tail oriented towards the non-polar phase (oil or air) and the polar sulfide group towards the polar phase (water). Research on related thioether compounds confirms their surface activity. Studies on partially fluorinated thioethers have shown that the thioether sulfur atom can act as a pseudo-headgroup, interacting with water molecules to form stable monomolecular films at the air/water interface. acs.org This interaction is attributed to the lone electron pairs on the sulfur atom, which can participate in weak hydrogen bonding. acs.org Furthermore, incorporating a thioether group into a surfactant has been shown to enhance its ability to create a hydrophobic interface on mineral surfaces, improving processes like flotation. researchgate.net

Despite its amphiphilic nature, detailed experimental studies quantifying the specific interfacial properties of this compound, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and behavior in complex multiphase systems, are not extensively available in the scientific literature. The CMC is the concentration above which surfactant molecules self-assemble into aggregates called micelles, and is a key indicator of surfactant efficiency. acs.org

The known physical properties of this compound provide some insight into its potential behavior in such systems.

PropertyValueReference
Molecular FormulaC₁₃H₂₈S cymitquimica.comsigmaaldrich.com
Molecular Weight216.43 g/mol sigmaaldrich.com
AppearanceLiquid cymitquimica.com
Density0.816 g/mL at 25 °C sigmaaldrich.com
Boiling Point110 °C at 0.2 mmHg sigmaaldrich.com
Water SolubilityInsoluble

The insolubility in water combined with its amphiphilic structure strongly suggests that this compound would be surface-active, migrating to interfaces rather than dissolving in the bulk aqueous phase. This behavior is fundamental to applications in stabilizing emulsions or altering the wettability of surfaces in multiphase environments.

Advanced Spectroscopic Characterization and Computational Chemistry

Spectroscopic Probes for Elucidating Reaction Mechanisms

Spectroscopic techniques are indispensable for monitoring reactions in real-time, allowing for the identification of short-lived intermediates and the characterization of reaction kinetics.

Time-resolved spectroscopy, particularly transient absorption spectroscopy, is a powerful technique for studying the dynamics of reactive intermediates that exist on timescales from femtoseconds to milliseconds. In the context of reactions involving alkyl sulfides, this method can intercept and characterize species such as radicals and excited states that are crucial to the reaction pathway. uni-hamburg.deacs.org For instance, studies on the photochemistry of analogous sulfur-containing compounds have successfully used time-resolved X-ray and UV/Vis absorption spectroscopy to identify transient products. uni-hamburg.denih.govnih.gov

Direct irradiation of aryl sulfides, for example, has been shown to proceed via two competitive pathways from the triplet excited state: C–S bond cleavage leading to sulfinic acids and a sensitized oxidation pathway leading to S-oxidation. conicet.gov.ar In such processes, transient absorption spectroscopy allows for the detection of key intermediates like thiyl radicals and sulfide (B99878) radical cations. conicet.gov.ar Although specific time-resolved studies on dodecyl methyl sulfide are not extensively documented, the principles derived from studies on other long-chain and aryl sulfides are applicable. These studies confirm that techniques like laser flash photolysis can elucidate the roles of intermediates, such as an S-persulfoxide intermediate, which may be involved in the sensitized co-oxidation of this compound. conicet.gov.ar The high electronic variability of sulfur allows for multiple oxidation states and quantum pathways, making element-specific probes like time-resolved sulfur-1s absorption spectroscopy particularly valuable for identifying transient photoproducts by their unique spectral signatures. uni-hamburg.de

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to its interaction with other chemical species, known as quenchers. This phenomenon can be exploited to study reaction mechanisms by monitoring the concentration of a quenching species, which could be a reactant, an intermediate, or a product. rsc.org The quenching can occur through various mechanisms, including excited-state reactions, energy transfer, and complex formation. nih.gov

While direct fluorescence quenching studies detailing a reaction pathway for this compound are specialized, the methodology is broadly applicable to reactions involving sulfur compounds. For example, fluorescent probes have been designed to detect reactive sulfur species like hydrogen sulfide (H₂S), a potential byproduct or reactant in complex chemical systems. nih.govtees.ac.ukmdpi.com The quenching or turn-on of a probe's fluorescence upon reaction with a specific intermediate can provide kinetic information and help confirm its presence in the reaction pathway. nih.gov The sensing mechanism often relies on the nucleophilicity of the sulfur species or its ability to induce a chemical transformation in the probe, such as the reduction of an azide (B81097) or nitro group, which alters its photophysical properties. mdpi.com This approach allows for the real-time, non-destructive detection of key species that would otherwise be difficult to observe. nih.gov

Mass spectrometry (MS) is a critical tool for identifying intermediates and products in complex reaction mixtures due to its high sensitivity and ability to provide precise mass-to-charge ratio (m/z) information. nih.gov Techniques like electrospray ionization (ESI-MS) are particularly useful for detecting charged or easily ionizable intermediates directly from the reaction solution. soton.ac.uk

This compound is notably used as an odorless substitute for dimethyl sulfide in Corey-Kim and Swern oxidations. jk-sci.com The mechanisms of these reactions involve key intermediates that can be characterized by MS. In the Corey-Kim oxidation, an electrophilic S,S-dodecylmethylsuccinimidosulfonium species is formed, which then reacts with the alcohol to form an alkoxysulfonium salt. youtube.com Similarly, the Swern oxidation proceeds via a key alkoxysulfonium ion intermediate. wikipedia.orgchemistrysteps.com Mass spectrometry can be used to intercept and identify these transient, charged intermediates, providing direct evidence for the proposed mechanistic steps. scribd.com

Furthermore, MS is essential for identifying the final products of sulfide oxidation. The oxidation of this compound is expected to yield dodecyl methyl sulfoxide (B87167) and subsequently dodecyl methyl sulfone. nih.gov Liquid chromatography-mass spectrometry (LC/MS) can separate the reaction mixture and provide distinct mass spectra for the starting material and its oxidized products, confirming the transformation. nih.gov

Table 1: Expected m/z Values for this compound and Its Oxidation Products in ESI-MS (Positive Mode, [M+H]⁺).
Compound NameChemical FormulaMolecular Weight (g/mol)Expected m/z ([M+H]⁺)
This compoundC₁₃H₂₈S216.43217.44
Dodecyl methyl sulfoxideC₁₃H₂₈SO232.43233.44
Dodecyl methyl sulfoneC₁₃H₂₈SO₂248.43249.44

Environmental Transformations and Biological Interactions Research

Environmental Fate and Degradation Pathways

The environmental fate of dodecyl methyl sulfide (B99878) is determined by a combination of physical, chemical, and biological processes. While specific studies exclusively focusing on the environmental transformation of dodecyl methyl sulfide are limited, its structural components—a long alkyl chain and a methyl sulfide group—allow for informed predictions of its degradation pathways based on research conducted on analogous compounds.

Direct experimental studies on the aerobic and anaerobic oxidation of this compound are not extensively documented in publicly available literature. However, the oxidation of its constituent moieties, the dodecyl chain and the methyl sulfide group, has been studied in other contexts.

Under aerobic conditions, the long alkyl (dodecyl) chain is expected to undergo degradation through pathways similar to those observed for other long-chain alkanes. This typically involves terminal oxidation to form the corresponding alcohol, which is then further oxidized to an aldehyde and a carboxylic acid (dodecanoic acid). Subsequently, the fatty acid can be metabolized through the β-oxidation pathway, leading to the sequential cleavage of two-carbon units and eventual mineralization to carbon dioxide and water.

The methyl sulfide group's fate is less certain without specific studies. It could potentially be oxidized to dimethyl sulfoxide (B87167) (DMSO) and further to dimethyl sulfone (DMSO2), which are more water-soluble.

Under anaerobic conditions, the degradation of long-chain alkanes is known to be initiated by activation reactions, often involving the addition of fumarate. This has been observed in the anaerobic oxidation of n-dodecane by sulfate-reducing bacteria. A similar mechanism could potentially activate the dodecyl chain of this compound. The subsequent degradation would likely proceed through a modified β-oxidation pathway. The methyl sulfide group might be susceptible to cleavage, releasing methane (B114726) and hydrogen sulfide, or it could be utilized by specific anaerobic microorganisms.

The biodegradation of this compound is anticipated to be carried out by a diverse range of microorganisms capable of metabolizing either the alkyl chain or the sulfur-containing moiety. While specific microbial consortia responsible for the degradation of this particular compound have not been identified, inferences can be drawn from studies on related substances such as sodium dodecyl sulfate (B86663) (SDS) and dimethyl sulfide (DMS).

Microorganisms that degrade SDS are known to first cleave the sulfate ester bond, releasing the dodecyl alcohol, which then enters the β-oxidation pathway. Similarly, bacteria capable of degrading this compound might possess enzymes that can cleave the C-S bond, releasing dodecanethiol and a methyl group, or alternatively, the S-CH3 bond, yielding dodecyl mercaptan and methane. The resulting dodecyl mercaptan could then be further metabolized.

The microbial degradation of DMS is well-studied, with pathways involving either cleavage to form methanethiol (B179389) and formaldehyde (B43269) or demethylation to methanethiol. It is plausible that analogous enzymatic pathways exist for the demethylation or demethiolation of this compound. The released methanethiol can be utilized by various methylotrophic and sulfur-oxidizing bacteria.

Mechanistic Toxicological Studies

Toxicological research provides insights into the potential hazards of chemical compounds to living organisms. For this compound, studies have focused on its potential to cause allergic sensitization and its effects on the reproductive system.

This compound has been identified as a skin sensitizer, meaning it can elicit an allergic skin reaction upon contact. cpchem.com The mechanism of allergic contact dermatitis generally involves an initial sensitization phase and a subsequent elicitation phase. During sensitization, the chemical (hapten) penetrates the skin and binds to carrier proteins, forming a hapten-protein conjugate. This complex is then recognized by Langerhans cells, which process the antigen and present it to T-lymphocytes in the regional lymph nodes. This leads to the clonal expansion of allergen-specific memory T-cells.

Upon subsequent exposure, these memory T-cells are activated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of contact. This inflammatory cascade manifests as the characteristic symptoms of allergic contact dermatitis, such as redness, itching, and blistering. For this compound, it is classified as "Skin sensitization, Category 1," indicating its potential to cause an allergic skin reaction. cpchem.com

Table 1: Allergic Sensitization Data for this compound

EndpointResultClassification
Skin SensitizationMay cause an allergic skin reaction. cpchem.comCategory 1. cpchem.com

Studies have been conducted to assess the potential for this compound to interfere with the reproductive system. cpchem.com According to a study following OECD Guideline 422, n-dodecyl methyl sulfide was administered to male and female rats via oral gavage. cpchem.com The results of these fertility and developmental toxicity tests did not indicate any adverse effects on reproduction. cpchem.com

The No Observed Adverse Effect Level (NOAEL) for parental toxicity in both male and female rats was determined to be 1000 mg/kg/day. cpchem.com For the F1 generation, the NOAEL was also 1000 mg/kg/day. cpchem.com Furthermore, the available information suggests that this compound is not considered to have endocrine-disrupting properties. cpchem.com

Table 2: Reproductive Toxicity Study of n-Dodecyl Methyl Sulfide in Rats. cpchem.com

SpeciesSexRoute of AdministrationExposure DurationNOAEL (Parental)NOAEL (F1 Generation)Findings
RatMaleOral gavage35 days1000 mg/kg/day-No effect on reproduction. cpchem.com
RatFemaleOral gavage49 days1000 mg/kg/day1000 mg/kg/dayNo effect on reproduction. cpchem.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Dodecyl Methyl Sulfide (B99878) Derivatives

The development of derivatives from dodecyl methyl sulfide is a cornerstone of expanding its utility in organic synthesis. A primary focus of this research is the synthesis of dodecyl methyl sulfoxide (B87167), a key reagent that extends the applications of its parent compound.

Dodecyl methyl sulfoxide is prepared through the oxidation of this compound. This transformation is crucial as the resulting sulfoxide is a central component in the odorless adaptation of the Swern oxidation, a widely used method for converting alcohols to aldehydes or ketones. The synthesis is typically achieved with high efficiency using common oxidizing agents. For instance, the oxidation of this compound using sodium periodate (B1199274) in a mixed solvent system of chloroform, methanol, and water has been reported to produce dodecyl methyl sulfoxide in high yield. This derivative retains the odorless characteristic of this compound, a significant advantage over the malodorous dimethyl sulfoxide (DMSO) traditionally used in Swern oxidations.

Further research in this area is geared towards the design of novel derivatives with enhanced reactivity, selectivity, or solubility in various solvent systems. The long dodecyl chain provides a lipophilic character that can be strategically modified to tune the physical properties of the molecule. For example, the introduction of functional groups onto the alkyl chain could lead to derivatives with tailored applications, such as phase-transfer catalysts or reagents for biphasic systems. The core principle guiding this research is the retention of the low volatility and odorless nature that makes this compound an attractive starting material.

Table 1: Synthesis of Dodecyl Methyl Sulfoxide

Starting Material Reagent Solvent System Product Yield
This compound Sodium periodate Chloroform/Methanol/Water Dodecyl methyl sulfoxide High

Exploration of Novel Reaction Domains and Synthetic Applications

A significant area of ongoing research is the application of this compound in a broader range of chemical transformations beyond its established use in oxidation reactions. Its role as a less volatile and odorless substitute for dimethyl sulfide (DMS) opens up possibilities for its use in various synthetic protocols where the foul smell of DMS is a limiting factor.

The most prominent application of this compound is in the Corey-Kim and Swern oxidations. organic-chemistry.org In these reactions, it serves as a precursor to the reactive species that effects the oxidation of alcohols. organic-chemistry.org Research has demonstrated that this compound can be used in conjunction with N-chlorosuccinimide (NCS) for the Corey-Kim oxidation, and its derivative, dodecyl methyl sulfoxide, is used with an activating agent like oxalyl chloride or trifluoroacetic anhydride (B1165640) for the Swern oxidation. organic-chemistry.org These methods have been shown to be highly efficient for the oxidation of a variety of alcohols, yielding the corresponding carbonyl compounds in excellent yields without the production of unpleasant odors. organic-chemistry.org

Beyond these oxidation reactions, this compound is being explored for its potential in other synthetic applications where DMS is traditionally used. These include dealkylation reactions, thiol exchange reactions, and reductive ozonolysis. The development of odorless protocols for these transformations would be a significant contribution to making these synthetic tools more environmentally and user-friendly. The ability to perform these reactions without the need for specialized ventilation systems to handle foul-smelling reagents would be a considerable practical advantage in both academic and industrial laboratories.

Table 2: Synthetic Applications of this compound

Reaction Type Reagents Role of this compound Advantage
Corey-Kim Oxidation N-Chlorosuccinimide, Triethylamine (B128534) Odorless substitute for Dimethyl Sulfide Odorless reaction conditions
Swern Oxidation Dodecyl methyl sulfoxide, Oxalyl chloride/TFAA, Triethylamine Precursor to the odorless sulfoxide reagent Odorless reaction conditions
Dealkylation - Potential odorless substitute for Dimethyl Sulfide Improved laboratory environment
Reductive Ozonolysis Ozone, then this compound Potential odorless reducing agent Avoids use of malodorous reagents

Integration into Sustainable and Green Chemical Processes

The integration of this compound into sustainable and green chemical processes is a direct consequence of its most valued property: its lack of a foul odor. Traditional organosulfur chemistry is often plagued by the generation of volatile and highly unpleasant-smelling byproducts. This compound, due to its high molecular weight and consequently low volatility, effectively mitigates this problem.

The use of this compound aligns with several principles of green chemistry. Firstly, it contributes to pollution prevention by eliminating the release of malodorous sulfur compounds into the laboratory and the wider environment. This enhances the safety and comfort of the working environment for chemists. Secondly, the development of reactions that utilize this compound often focuses on the use of more benign solvents. For instance, research has shown that the Corey-Kim oxidation using this compound can be effectively carried out in solvents like toluene (B28343), which is a move away from the more environmentally problematic dichloromethane. organic-chemistry.org

Furthermore, the byproducts of reactions involving this compound are themselves odorless and can potentially be recovered and recycled. For example, in the Swern oxidation, dodecyl methyl sulfoxide is reduced back to this compound, which can be recovered and re-oxidized for subsequent use. This potential for reagent recycling adds to the economic and environmental sustainability of processes employing this compound. The ongoing research in this domain aims to further optimize these reactions to minimize waste and energy consumption, solidifying the role of this compound as a green chemical reagent.

Development of High-Resolution Analytical Methods for Complex Matrices

As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices becomes increasingly important. While specific high-resolution methods exclusively for this compound are still an emerging area of research, the development of such methods can be guided by established techniques for the analysis of other volatile and semi-volatile sulfur compounds.

Future research in this area will likely focus on the adaptation of advanced chromatographic and mass spectrometric techniques. High-resolution gas chromatography (HRGC) coupled with sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD) or the flame photometric detector (FPD), would be a logical approach. These detectors offer high selectivity and sensitivity for sulfur-containing compounds, which is crucial for their detection in complex environmental or biological samples where the matrix can be a significant source of interference.

Furthermore, the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, would provide unambiguous identification and quantification of this compound and its derivatives. nih.gov The high mass accuracy and resolving power of these instruments allow for the differentiation of the target analyte from matrix components with similar nominal masses. nih.gov The development of sample preparation techniques, such as solid-phase microextraction (SPME), could also be explored to preconcentrate this compound from a sample, thereby enhancing the sensitivity of the analytical method. The establishment of these high-resolution analytical methods will be essential for monitoring the fate of this compound in industrial processes and for conducting detailed studies of its reaction kinetics and mechanisms.

Table 3: Potential High-Resolution Analytical Methods for this compound

Analytical Technique Detector/Analyzer Potential Application Key Advantages
High-Resolution Gas Chromatography (HRGC) Sulfur Chemiluminescence Detector (SCD) Quantification in environmental and industrial samples High selectivity and sensitivity for sulfur compounds
High-Resolution Gas Chromatography (HRGC) Flame Photometric Detector (FPD) Trace analysis of sulfur compounds Good sensitivity for sulfur
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) Time-of-Flight (TOF) or Orbitrap Unambiguous identification and quantification in complex matrices High mass accuracy and resolving power
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) TOF or Orbitrap Analysis of dodecyl methyl sulfoxide and other polar derivatives Suitable for less volatile and more polar analytes

Q & A

Q. What are the common synthetic routes for preparing dodecyl methyl sulfide (DMS) in laboratory settings?

this compound can be synthesized via nucleophilic substitution reactions, such as the alkylation of sodium dodecyl mercaptan (C12H25SNa) with methyl halides (e.g., CH3I) under controlled conditions. The reaction typically proceeds in anhydrous solvents like THF or DMF, with purification achieved through distillation or column chromatography. Key parameters include maintaining inert atmospheres to prevent oxidation and optimizing stoichiometry to minimize byproducts like disulfides .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • FTIR : Identify S–CH3 stretching vibrations at ~650–700 cm⁻¹ and C–S–C asymmetric stretches at ~1050 cm⁻¹ .
  • NMR : ¹H NMR should show a singlet for the methyl group (δ ~2.1 ppm) and a triplet for the methylene adjacent to sulfur (δ ~2.5 ppm).
  • GC-MS : Confirm molecular ion peaks at m/z 216 (M⁺) and fragmentation patterns consistent with the alkyl chain .

Q. What safety protocols are essential when handling this compound in experimental setups?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility and odor.
  • Waste Disposal : Collect waste in sealed containers and treat with oxidizing agents (e.g., NaOCl) to neutralize residual sulfide before disposal .

Advanced Research Questions

Q. What methodological considerations are critical when employing this compound in Swern oxidations to prevent side reactions?

  • Temperature Control : Maintain reactions below –60°C to suppress thioacetal formation. Trifluoroacetic anhydride can allow warming to –30°C .
  • Work-Up : Use aqueous extraction to separate the sulfide byproduct. This compound’s low volatility simplifies purification compared to dimethyl sulfide .
  • Stoichiometry : Optimize oxalyl chloride and triethylamine ratios to ensure complete oxidation of alcohols to aldehydes/ketones .

Q. How does substituting this compound for dimethyl sulfide influence the efficiency of Corey-Kim oxidations?

this compound reduces malodor and improves practicality in large-scale reactions. Its higher molecular weight and lower volatility facilitate aqueous extraction, eliminating chromatography. However, the bulkier alkyl chain may slightly reduce reaction rates due to steric hindrance .

Q. What analytical strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • XANES Spectroscopy : Analyze sulfur oxidation states (e.g., sulfide vs. sulfoxide) by comparing K-edge spectra with standards like sodium dodecyl sulfate .
  • LC-MS/MS : Detect trace impurities (e.g., sulfoxides) and validate purity using collision-induced dissociation (CID) .
  • Cross-Validation : Combine NMR, FTIR, and elemental analysis to reconcile discrepancies in peak assignments .

Q. How can researchers optimize the synthesis of dodecyl methyl sulfoxide (DMSO analog) from this compound?

  • Oxidation Agents : Use NaIO4 or H2O2 in methanol/water mixtures at 0–25°C. Monitor conversion via TLC (Rf shift).
  • Purification : Recrystallize from ethanol to remove unreacted sulfide. Confirm sulfoxide formation via FTIR (S=O stretch at ~1050 cm⁻¹) and ¹H NMR (deshielded methyl protons at δ ~2.7 ppm) .

Notes on Data Contradictions

  • Yield Variability : Higher MMA ratios in copolymer syntheses (e.g., CMC-MMA) reduce graft efficiency due to homopolymerization, as seen in solids content discrepancies . Similar principles apply to DMS derivatives—excess reagents may lower yields.
  • Spectroscopic Shifts : FTIR carbonyl peaks in DMS-based polymers (e.g., 1730 cm⁻¹ for MMA copolymers) can shift due to polymerization-induced electronic effects, necessitating reference controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.